2-(butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a butylsulfanyl group, a cyclohexyl group, and a methyl group attached to a benzoquinazolinone core, making it a unique and potentially valuable molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives, including 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE, typically involves the cyclization of anthranilic acid derivatives with various reagents. Common methods include:
Amidation and Cyclization: Anthranilic acid derivatives are coupled with appropriate acid chlorides to form substituted anthranilates, which undergo cyclization with acetic anhydride to yield benzoxazinones.
Copper-Catalyzed Reactions: Copper-catalyzed imidoylative cross-coupling and cyclocondensation reactions between 2-isocyanobenzoates and amines efficiently produce quinazolin-4-ones.
Visible-Light-Promoted Reactions: C-H alkylation of nitrogen-containing heteroarenes with radical precursors under visible light can also be used to synthesize quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve scalable and environmentally benign processes. For example, copper-catalyzed reactions using sustainable solvents and mild bases are preferred for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the attached functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: Quinazolinone derivatives are investigated for their potential as anti-cancer, anti-microbial, and anti-inflammatory agents
Biological Studies: The compound can be used to study the mechanisms of action of quinazolinone-based drugs and their interactions with biological targets.
Industrial Applications: Quinazolinone derivatives are used in the development of new materials and as intermediates in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to:
Intercalate with DNA: This can disrupt DNA replication and transcription, leading to anti-cancer effects.
Inhibit Enzymes: The compound can inhibit various enzymes involved in disease pathways, such as kinases and proteases.
Modulate Receptor Activity: Quinazolinones can act as agonists or antagonists of specific receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Butylsulfanyl)-5-cyclohexyl-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Quinazoline Derivatives : These include compounds with similar core structures but different functional groups, such as prazosin and doxazosin .
Uniqueness
2-(BUTYLSULFANYL)-5-CYCLOHEXYL-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the butylsulfanyl group, cyclohexyl group, and methyl group on the quinazolinone core differentiates it from other quinazolinone derivatives and may enhance its pharmacological properties.
Eigenschaften
Molekularformel |
C23H30N2OS |
---|---|
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-butylsulfanyl-5-cyclohexyl-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H30N2OS/c1-3-4-14-27-22-24-20-18-13-9-8-10-16(18)15-23(2,19(20)21(26)25-22)17-11-6-5-7-12-17/h8-10,13,17H,3-7,11-12,14-15H2,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
GJBCTOUWFKOZBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.